7-Chloro-2,3,4,5-tetrahydro-N-[4-(1-methylethyl)phenyl]-5-(methylsulfonyl)-1,5-benzoxazepine-2-carboxamide
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Overview
Description
7-CHLORO-5-METHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a chlorinated benzoxazepine core, a methanesulfonyl group, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-5-METHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
Chlorination: The benzoxazepine core is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Introduction of the Methanesulfonyl Group: This step involves the reaction of the chlorinated benzoxazepine with methanesulfonyl chloride in the presence of a base such as triethylamine.
Carboxamide Formation: The final step involves the reaction of the intermediate with an appropriate amine, such as 4-(propan-2-yl)aniline, to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-5-METHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methanesulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the chloro or methanesulfonyl groups.
Scientific Research Applications
7-CHLORO-5-METHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-CHLORO-5-METHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-CHLORO-5-METHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE: shares similarities with other benzoxazepine derivatives, such as:
Uniqueness
The uniqueness of 7-CHLORO-5-METHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1171985-77-5 |
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Molecular Formula |
C20H23ClN2O4S |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
7-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C20H23ClN2O4S/c1-13(2)14-4-7-16(8-5-14)22-20(24)19-10-11-23(28(3,25)26)17-12-15(21)6-9-18(17)27-19/h4-9,12-13,19H,10-11H2,1-3H3,(H,22,24) |
InChI Key |
GMOIHCXCLOYZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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